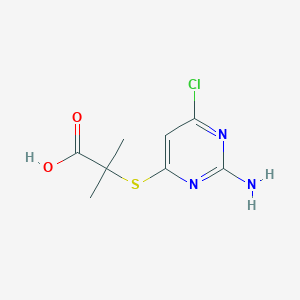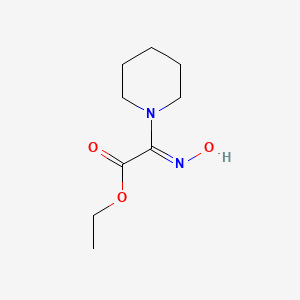
5-Octadecenoic acid, methyl ester, Z
Overview
Description
5-Octadecenoic acid, methyl ester, Z: is a chemical compound with the molecular formula C₁₉H₃₆O₂ and a molecular weight of 296.49 g/mol . . This compound is a type of fatty acid methyl ester, which is commonly derived from natural oils and fats. It is characterized by the presence of a double bond in the Z (cis) configuration at the fifth carbon position of the octadecenoic acid chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Octadecenoic acid, methyl ester, Z typically involves the esterification of octadecenoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods: In an industrial setting, the production of this compound is often achieved through the transesterification of vegetable oils or animal fats. This process involves reacting the triglycerides present in the oils or fats with methanol in the presence of a base catalyst such as sodium methoxide or potassium hydroxide . The reaction is typically conducted at elevated temperatures and pressures to increase the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Octadecenoic acid, methyl ester, Z can undergo oxidation reactions, particularly at the double bond.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Scientific Research Applications
Chemistry: 5-Octadecenoic acid, methyl ester, Z is used as a standard in gas chromatography for the analysis of fatty acid methyl esters . It is also employed in the synthesis of various organic compounds through reactions such as hydrogenation and epoxidation .
Biology: In biological research, this compound is used to study lipid metabolism and the role of unsaturated fatty acids in cellular processes . It serves as a model compound for investigating the effects of fatty acid methyl esters on cell membranes and signaling pathways .
Medicine: The compound is explored for its potential therapeutic effects, particularly in the modulation of lipid profiles and anti-inflammatory properties . It is also studied for its role in the development of bioactive lipids with potential health benefits .
Industry: this compound is used in the production of biodiesel, where it serves as a renewable and environmentally friendly fuel source . It is also utilized in the formulation of lubricants, surfactants, and cosmetics .
Mechanism of Action
The mechanism of action of 5-Octadecenoic acid, methyl ester, Z involves its incorporation into lipid bilayers and interaction with membrane proteins . The presence of the Z (cis) double bond introduces a kink in the fatty acid chain, affecting the fluidity and permeability of cell membranes . This compound can modulate signaling pathways by influencing the activity of membrane-bound enzymes and receptors . Additionally, it can undergo metabolic transformations to produce bioactive lipids that exert various physiological effects .
Comparison with Similar Compounds
9-Octadecenoic acid, methyl ester (Z):
12-Octadecenoic acid, methyl ester (Z):
Uniqueness: 5-Octadecenoic acid, methyl ester, Z is unique due to the position of its double bond at the fifth carbon, which imparts distinct chemical and physical properties compared to its isomers .
Properties
IUPAC Name |
methyl (Z)-octadec-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h14-15H,3-13,16-18H2,1-2H3/b15-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRRJXZLBLHXBZ-PFONDFGASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC=CCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC/C=C\CCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 5-[4-(methylsulfanyl)phenyl]thiophene-2-carboxylate](/img/structure/B8261004.png)
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8261009.png)

![Propane, 2,2'-[methylenebis(oxy)]bis[1,1,1,3,3,3-hexafluoro-](/img/structure/B8261026.png)

